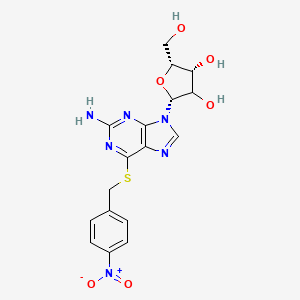

S-(4-Nitrobenzyl)-6-thioguanosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-(4-Nitrobenzyl)-6-thioguanosine: est un analogue de nucléoside purique qui a été largement étudié pour son rôle d'inhibiteur des transporteurs de nucléosides. Ce composé est connu pour sa capacité à inhiber le transport des nucléosides médié par les transporteurs de nucléosides équilibrants 1 et 2. Il a été largement utilisé dans la recherche pour comprendre l'activité fonctionnelle de ces transporteurs dans divers contextes physiologiques et pharmacologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de la S-(4-Nitrobenzyl)-6-thioguanosine implique généralement la réaction de la 6-thioguanosine avec le chlorure de 4-nitrobenzyle en conditions basiques. La réaction se déroule par la substitution nucléophile du groupe thiol de la 6-thioguanosine par le groupe 4-nitrobenzyle, conduisant à la formation du composé souhaité. La réaction est généralement effectuée dans un solvant aprotique polaire tel que le diméthylsulfoxyde (DMSO) à des températures élevées pour assurer une conversion complète .

Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques pour la this compound ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles, telles que la température, le solvant et le temps de réaction, afin de maximiser le rendement et la pureté. De plus, des techniques de purification telles que la recristallisation ou la chromatographie seraient utilisées pour obtenir le produit final sous une forme hautement pure .

Analyse Des Réactions Chimiques

Types de réactions: La S-(4-Nitrobenzyl)-6-thioguanosine subit diverses réactions chimiques, notamment :

Oxydation: Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfoniques.

Réduction: Le groupe nitro peut être réduit en groupe amino dans des conditions appropriées.

Substitution: Le groupe nitro peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.

Réactifs et conditions courants :

Oxydation: Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour les réactions d'oxydation.

Réduction: L'hydrogénation catalytique ou des réactifs comme le borohydrure de sodium peuvent être utilisés pour les réactions de réduction.

Produits principaux :

Oxydation: Formation de disulfures ou d'acides sulfoniques.

Réduction: Formation de 4-aminobenzyl-6-thioguanosine.

Substitution: Formation de divers dérivés de benzyl-6-thioguanosine substitués.

Applications De Recherche Scientifique

La S-(4-Nitrobenzyl)-6-thioguanosine a plusieurs applications en recherche scientifique :

Industrie: Utilisée dans le développement de médicaments et d'agents thérapeutiques à base de nucléosides.

Mécanisme d'action

La this compound exerce ses effets en inhibant les transporteurs de nucléosides équilibrants, en particulier les transporteurs d'adénosine, dans le système nerveux central et le muscle lisse vasculaire. Le composé se lie à ces transporteurs, empêchant l'absorption des nucléosides dans les cellules. Cette inhibition affecte divers processus physiologiques, notamment l'homéostasie des nucléosides et la pharmacocinétique des agents antiviraux et antitumoraux dérivés des nucléosides .

Mécanisme D'action

S-(4-Nitrobenzyl)-6-thioguanosine exerts its effects by inhibiting equilibrative nucleoside transporters, particularly adenosine transporters, in the central nervous system and vascular smooth muscle. The compound binds to these transporters, preventing the uptake of nucleosides into cells. This inhibition affects various physiological processes, including nucleoside homeostasis and the pharmacokinetics of nucleoside-derived antiviral and antitumor agents .

Comparaison Avec Des Composés Similaires

Composés similaires :

S-(4-Nitrobenzyl)-6-thioinosine: Un autre analogue de nucléoside avec des effets inhibiteurs similaires sur les transporteurs de nucléosides.

Tétrachlorocuprate (II) de 4-nitrobenzyle-4-aminopyridinium: Un composé avec des caractéristiques structurelles similaires mais des applications et des propriétés différentes.

4-Nitrobenzyl 4-hydroxybenzoates: Des composés qui subissent des réactions chimiques similaires mais qui ont des activités biologiques différentes.

Unicité: La S-(4-Nitrobenzyl)-6-thioguanosine est unique dans son inhibition spécifique des transporteurs de nucléosides équilibrants et son utilisation intensive dans la recherche pour étudier les mécanismes de transport des nucléosides. Sa capacité à inhiber le transport des nucléosides dans les cellules tumorales en fait également un outil précieux dans la recherche sur le cancer .

Propriétés

Formule moléculaire |

C17H18N6O6S |

|---|---|

Poids moléculaire |

434.4 g/mol |

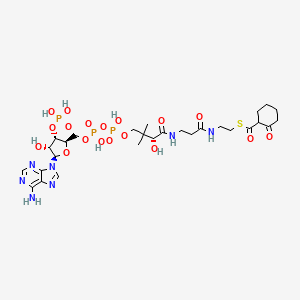

Nom IUPAC |

(2R,4R,5R)-2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12+,13?,16-/m1/s1 |

Clé InChI |

BRSNNJIJEZWSBU-QEFZCKDJSA-N |

SMILES isomérique |

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3[C@H]4C([C@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-] |

SMILES canonique |

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] |

Synonymes |

2-amino-6-((4-nitrobenzyl)thio)-9-beta-D-ribofuranosylpurine 6-(4-nitrobenzylthio)guanosine 6-(p-nitrobenzylthio)guanosine NBTGR |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]benzoic acid;(Z)-but-2-enedioic acid](/img/structure/B1245361.png)

![4-[4-(quinolin-2-ylmethoxy)phenyl]sulfanylbenzoic Acid](/img/structure/B1245362.png)

![(1R,3R)-5-[(2E)-2-[(3As,7aS)-7a-methyl-1-[(Z,2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-en-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B1245364.png)

![[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1245381.png)

![N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B1245384.png)